N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. This compound features a bromopyridine moiety attached to an acetamide group, which is further connected to a dimethylphenoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromopyridine.
Formation of Phenoxyacetic Acid: 2,4-dimethylphenol is reacted with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid.
Amidation Reaction: The 5-bromopyridine is then reacted with 2-(2,4-dimethylphenoxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide
- N-(5-fluoropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide
- N-(5-iodopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-3-5-13(11(2)7-10)20-9-15(19)18-14-6-4-12(16)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOJGSAHBDRVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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